

# The Discovery and Development of I-CBP112: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**I-CBP112** is a potent and selective chemical probe for the bromodomains of the homologous transcriptional co-activators CREB-binding protein (CBP) and p300. Its discovery marked a significant advancement in the ability to pharmacologically interrogate the function of these key epigenetic regulators. This technical guide provides a comprehensive overview of the discovery, development, and characterization of **I-CBP112**, intended for researchers, scientists, and drug development professionals. The guide details the experimental protocols utilized in its validation, presents key quantitative data in a structured format, and illustrates the relevant biological pathways and experimental workflows.

#### Introduction

The histone acetyltransferases (HATs) CBP and p300 are critical regulators of gene expression, integrating a wide array of signaling pathways to control cellular processes such as proliferation, differentiation, and apoptosis. The bromodomain of CBP/p300 is a key protein-protein interaction module that recognizes acetylated lysine residues on histones and other proteins, thereby tethering the HAT complex to chromatin and facilitating transcriptional activation. Dysregulation of CBP/p300 function has been implicated in various diseases, including cancer, making its bromodomain an attractive therapeutic target.



**I-CBP112** emerged from a hit expansion effort based on a benzo-oxazepine core structure, which was identified to have weak binding activity towards the CBP/p300 bromodomains.[1][2] Through medicinal chemistry optimization, **I-CBP112** was developed as a potent and selective acetyl-lysine competitive inhibitor of the CBP/p300 bromodomains.[1][2] This guide will delve into the technical details of its characterization.

## **Mechanism of Action**

**I-CBP112** functions as an acetyl-lysine mimetic, competitively binding to the bromodomain pocket of CBP and p300.[1][2] This binding event displaces the bromodomain from its natural interaction partners, such as acetylated histones, thereby modulating gene expression. The interaction of **I-CBP112** with the CBP bromodomain has been structurally characterized, revealing the molecular basis for its potency and selectivity.[1]



Click to download full resolution via product page

Figure 1: Mechanism of Action of I-CBP112.

# **Quantitative Data Summary**

The following tables summarize the key quantitative data for **I-CBP112** from various biochemical, biophysical, and cellular assays.



Table 1: In Vitro Binding Affinity and Potency

| Target | Assay                                  | Metric | Value (nM) | Reference |
|--------|----------------------------------------|--------|------------|-----------|
| СВР    | Isothermal Titration Calorimetry (ITC) | Kd     | 151 ± 6    | [1][3]    |
| p300   | Isothermal Titration Calorimetry (ITC) | Kd     | 167 ± 8    | [1][3]    |
| СВР    | AlphaScreen                            | IC50   | 170        | [1][3]    |
| СВР    | Bio-layer<br>Interferometry<br>(BLI)   | Kd     | 142        | [2]       |

Table 2: In Vitro Selectivity Profile

| Target                | Assay                  | Metric | Value (°C) | Reference |
|-----------------------|------------------------|--------|------------|-----------|
| СВР                   | Thermal Shift<br>Assay | ΔTm    | 7.8        | [2]       |
| p300                  | Thermal Shift<br>Assay | ΔTm    | 8.6        | [2]       |
| BRD4(1)               | Thermal Shift<br>Assay | ΔTm    | 2.1        | [2]       |
| BRD4(2)               | Thermal Shift<br>Assay | ΔTm    | 0.6        | [2]       |
| 41 other bromodomains | Thermal Shift<br>Assay | ΔTm    | Low        | [2]       |

## **Table 3: Cellular Activity**



| Cell Line                                            | Assay                     | Metric | Value (nM)                   | Reference |
|------------------------------------------------------|---------------------------|--------|------------------------------|-----------|
| HEK293T                                              | NanoBRET                  | IC50   | 600 ± 50                     | [1]       |
| KASUMI-1,<br>MOLM13, SEM<br>(leukemic cell<br>lines) | Colony<br>Formation Assay | -      | Dose-dependent<br>impairment | [1]       |
| Murine MLL-<br>AF9+ leukemic<br>blasts               | Colony<br>Formation Assay | -      | Significant<br>impairment    | [1]       |

# **Detailed Experimental Protocols**

This section provides detailed methodologies for the key experiments cited in the characterization of **I-CBP112**.

### **Thermal Shift Assay (TSA)**

The thermal stability of bromodomain proteins was assessed using a differential scanning fluorimetry (DSF) approach.

- Protein Preparation: Recombinant bromodomain proteins were purified and diluted in a buffer of 10 mM HEPES pH 7.5, 500 mM NaCl.
- Assay Plate Preparation: In a 96-well PCR plate, 2  $\mu$ M of the respective bromodomain protein was mixed with 10  $\mu$ M **I-CBP112** (or DMSO as a vehicle control).
- Fluorescent Dye: SYPRO Orange dye was added to a final concentration of 5x.
- Instrumentation: The plate was heated in a real-time PCR machine from 25 °C to 95 °C with a ramp rate of 0.05 °C/s.
- Data Analysis: The fluorescence intensity was measured at each temperature increment.
   The melting temperature (Tm) was determined by fitting the sigmoidal melting curve to a
   Boltzmann equation. The change in melting temperature (ΔTm) was calculated by
   subtracting the Tm of the DMSO control from the Tm of the I-CBP112-treated sample.



### **Isothermal Titration Calorimetry (ITC)**

ITC was employed to directly measure the binding affinity of **I-CBP112** to the CBP and p300 bromodomains.

- Sample Preparation: Purified CBP or p300 bromodomain protein was dialyzed against a buffer of 50 mM HEPES pH 7.5, 150 mM NaCl, and 0.5 mM TCEP. I-CBP112 was dissolved in the final dialysis buffer.
- Instrumentation: A MicroCal ITC200 instrument was used.
- Experimental Setup: The sample cell (200 μL) was filled with 20 μM of the bromodomain protein. The injection syringe (40 μL) was loaded with 200 μM I-CBP112.
- Titration: The experiment consisted of a single 0.4 μL injection followed by 19 injections of 2 μL of I-CBP112 into the sample cell at 25 °C.
- Data Analysis: The heat of binding for each injection was measured and integrated. The resulting binding isotherm was fitted to a one-site binding model using the Origin software to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).



Click to download full resolution via product page

Figure 2: Isothermal Titration Calorimetry Workflow.

# Amplified Luminescence Proximity Homogeneous Assay (AlphaScreen)

An AlphaScreen assay was developed to measure the displacement of an acetylated histone peptide from the CBP bromodomain by **I-CBP112**.



- Reagents: Biotinylated histone H3 peptide acetylated at lysine 56 (H3K56ac), His-tagged CBP bromodomain, Streptavidin-coated Donor beads, and Nickel Chelate Acceptor beads were used.
- Assay Principle: In the absence of an inhibitor, the interaction between the biotinylated
  H3K56ac peptide (bound to Donor beads) and the His-tagged CBP bromodomain (bound to
  Acceptor beads) brings the beads into proximity, generating a luminescence signal. ICBP112 competes with the peptide for binding to the bromodomain, disrupting the bead
  proximity and reducing the signal.

#### Protocol:

- In a 384-well plate, I-CBP112 was serially diluted in assay buffer (25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA).
- A mix of His-tagged CBP bromodomain and biotinylated H3K56ac peptide was added to each well.
- The plate was incubated for 15 minutes at room temperature.
- A suspension of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads was added.
- The plate was incubated for 1 hour in the dark at room temperature.
- The luminescence signal was read on an EnVision plate reader.
- Data Analysis: IC50 values were calculated by fitting the dose-response curves to a fourparameter logistic equation.

# NanoBRET Cellular Target Engagement Assay

A NanoBRET assay was used to quantify the engagement of **I-CBP112** with the CBP bromodomain in living cells.

 Cell Line and Constructs: HEK293T cells were co-transfected with plasmids encoding the CBP bromodomain fused to NanoLuc luciferase and Halo-tagged histone H3.3.



- Assay Principle: Bioluminescence resonance energy transfer (BRET) occurs when the NanoLuc-tagged CBP bromodomain and the Halo-tagged histone H3.3 (labeled with a fluorescent ligand) are in close proximity. I-CBP112 displaces the NanoLuc-CBP bromodomain from the Halo-histone H3.3, leading to a decrease in the BRET signal.
- Protocol:
  - Transfected HEK293T cells were plated in a 96-well plate.
  - Cells were treated with the HaloTag NanoBRET 618 ligand.
  - I-CBP112 was serially diluted and added to the cells.
  - The plate was incubated for 2 hours at 37 °C.
  - Nano-Glo substrate was added, and both donor (460 nm) and acceptor (618 nm) emission signals were measured.
- Data Analysis: The BRET ratio was calculated (acceptor emission/donor emission). IC50
   values were determined from the dose-response inhibition of the BRET signal.

#### X-ray Crystallography

The co-crystal structure of **I-CBP112** in complex with the CBP bromodomain was determined to elucidate the binding mode. The structure has been deposited in the Protein Data Bank with accession code 4NR6.[1]

- Protein Expression and Purification: The human CBP bromodomain (residues 1082-1197)
   was expressed in E. coli and purified.
- Crystallization: Crystals were grown using the sitting drop vapor diffusion method at 4°C by mixing the protein (8.6 mg/ml) with I-CBP112 (2 mM final concentration) and a reservoir solution containing 0.1 M MES pH 6.5, and 1.2 M ammonium sulfate.[1]
- Data Collection and Structure Determination: X-ray diffraction data were collected and the structure was solved by molecular replacement.



#### **Cell Viability and Colony Formation Assays**

The anti-proliferative and differentiation-inducing effects of **I-CBP112** were assessed in leukemic cell lines.

- Cell Lines: Human leukemic cell lines (e.g., KASUMI-1, MOLM13, SEM) and primary murine
   MLL-AF9+ leukemic blasts were used.[1]
- Cell Viability: Cells were treated with increasing concentrations of I-CBP112 for several days.
   Cell viability was assessed using standard methods such as trypan blue exclusion or a commercial viability reagent (e.g., CellTiter-Glo).
- Colony Formation Assay:
  - Cells were treated with I-CBP112 or DMSO for a specified period.
  - Cells were then plated in methylcellulose-based medium.
  - o Colonies were allowed to form for 7-14 days.
  - Colonies were stained and counted. The effect of I-CBP112 was quantified as the percentage of colony formation relative to the DMSO control.

#### **BioMAP Profiling**

To understand the broader biological effects of **I-CBP112**, it was profiled in the BioMAP platform, a set of human primary cell-based disease models. This systems biology approach provides a comprehensive view of the compound's impact on various signaling pathways and cellular responses. The specific protocols for the BioMAP assays are proprietary to the service provider but generally involve treating the primary cell systems with the compound and measuring a panel of biomarker readouts.

#### **Western Blot Analysis of Histone Acetylation**

The effect of **I-CBP112** on histone acetylation levels in cells was investigated by Western blotting.



- Cell Treatment and Lysate Preparation: Cells were treated with I-CBP112 or DMSO.
   Histones were then extracted from the cell nuclei.
- SDS-PAGE and Western Blotting: Histone extracts were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies specific for acetylated histone marks (e.g., H3K18ac, H3K27ac) and total histone H3 (as a loading control).
- Detection: Blots were incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) detection system.



Click to download full resolution via product page

Figure 3: Western Blotting Workflow for Histone Acetylation.

# In Vivo Efficacy in a Leukemia Model

The therapeutic potential of **I-CBP112** was evaluated in a murine model of MLL-AF9-driven acute myeloid leukemia (AML).[1]

- Model: Leukemic blasts from diseased mice were treated ex vivo with **I-CBP112** (5  $\mu$ M) or DMSO for 3 days.[1]
- Transplantation: The treated cells were then transplanted into syngeneic secondary recipient mice.[1]
- Outcome: Mice transplanted with I-CBP112-treated cells showed a significant delay in leukemia development and prolonged survival compared to the control group.[1] This demonstrated that inhibition of the CBP/p300 bromodomain could impair the self-renewal capacity of leukemic cells in vivo.

## Conclusion



I-CBP112 is a well-characterized, potent, and selective inhibitor of the CBP/p300 bromodomains. The comprehensive data generated from a suite of biochemical, biophysical, cellular, and in vivo experiments have established it as a valuable chemical probe for elucidating the biological roles of CBP/p300. This technical guide provides a detailed resource for researchers seeking to utilize I-CBP112 in their own studies and serves as a template for the rigorous characterization of future chemical probes. The successful development of I-CBP112 highlights the therapeutic potential of targeting epigenetic reader domains in diseases such as leukemia.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Discovery and Development of I-CBP112: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b608045#the-discovery-and-development-of-i-cbp112]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com